2-{[(2-Fluorophenyl)methoxy]methyl}oxirane
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Overview
Description
2-{[(2-Fluorophenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol . It is characterized by the presence of an oxirane ring (epoxide) and a fluorophenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane typically involves the reaction of 2-fluorobenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.
Scientific Research Applications
2-{[(2-Fluorophenyl)methoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methoxy]methyl}oxirane involves its reactivity with various nucleophiles due to the strained oxirane ring. The ring-opening reactions are facilitated by the presence of the fluorophenyl group, which can stabilize the transition state and intermediates formed during the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methylphenyl)methoxy]methyl}oxirane
- 2-{[(2-Chlorophenyl)methoxy]methyl}oxirane
- 2-{[(2-Bromophenyl)methoxy]methyl}oxirane
Uniqueness
2-{[(2-Fluorophenyl)methoxy]methyl}oxirane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. The fluorine atom can influence the compound’s stability, reactivity, and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxymethyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-10-4-2-1-3-8(10)5-12-6-9-7-13-9/h1-4,9H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPBCXHHHJTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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